Product packaging for Tris(trimethylsiloxy)ethylene(Cat. No.:CAS No. 69097-20-7)

Tris(trimethylsiloxy)ethylene

Cat. No.: B1296553
CAS No.: 69097-20-7
M. Wt: 292.59 g/mol
InChI Key: FCZGHPGTZRTDNN-UHFFFAOYSA-N
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Description

Tris(trimethylsiloxy)ethylene is a useful research compound. Its molecular formula is C11H28O3Si3 and its molecular weight is 292.59 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H28O3Si3 B1296553 Tris(trimethylsiloxy)ethylene CAS No. 69097-20-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,2-bis(trimethylsilyloxy)ethenoxy-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C11H28O3Si3/c1-15(2,3)12-10-11(13-16(4,5)6)14-17(7,8)9/h10H,1-9H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCZGHPGTZRTDNN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)OC=C(O[Si](C)(C)C)O[Si](C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H28O3Si3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90219144
Record name (Vinyl-2-ylidenetris(oxy))tris(trimethylsilane)
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Molecular Weight

292.59 g/mol
Source PubChem
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CAS No.

69097-20-7
Record name 2,2,7,7-Tetramethyl-4-[(trimethylsilyl)oxy]-3,6-dioxa-2,7-disilaoct-4-ene
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Record name (Vinyl-2-ylidenetris(oxy))tris(trimethylsilane)
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Record name (Vinyl-2-ylidenetris(oxy))tris(trimethylsilane)
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Record name [vinyl-2-ylidenetris(oxy)]tris[trimethylsilane]
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Synthetic Methodologies for Tris Trimethylsiloxy Ethylene

Enolate Trapping Approaches

Enolate trapping is a powerful method in organic synthesis for the formation of silyl (B83357) enol ethers from carbonyl compounds. researchgate.net This involves the deprotonation of an α-carbon to a carbonyl group to form an enolate, which is then stabilized by reaction with a silyl electrophile. researchgate.net

A common and effective method for generating silyl enol ethers involves the use of a strong, sterically hindered base, such as Lithium Hexamethyldisilazide (LDA), in conjunction with an electrophilic silicon source like Chlorotrimethylsilane (B32843) (TMSCl). researchgate.netrichmond.edu

The synthesis of Tris(trimethylsiloxy)ethylene via this route would theoretically start from a precursor like trimethylsilyl (B98337) acetate (B1210297). The process unfolds as follows:

Deprotonation: LDA, a powerful non-nucleophilic base, is used to abstract a proton from the carbon alpha to the carbonyl group of the acetate precursor at low temperatures (e.g., -78°C) to prevent side reactions. researchgate.netwikipedia.org

Enolate Formation: This deprotonation results in the formation of a lithium enolate.

Silyl Trapping: The enolate, a potent nucleophile, attacks the silicon atom of Chlorotrimethylsilane. richmond.edu This step introduces a trimethylsilyl group and forms the stable silyl enol ether, with lithium chloride as a byproduct. richmond.edu

This sequence, potentially repeated, allows for the exhaustive silylation of the precursor to yield the final this compound product. The use of a strong base like LDA favors the formation of the kinetic enolate. researchgate.net

Table 1: Synthesis via LDA and TMSCl

Precursor (Example) Base Silylating Agent Product

An alternative and often more reactive pathway for synthesizing silyl enol ethers employs Trimethylsilyl trifluoromethanesulfonate (B1224126) (TMSOTf) as the silylating agent, typically with a weaker base like triethylamine (B128534) (Et₃N). Current time information in Bangalore, IN.rsc.org TMSOTf is a highly electrophilic silylating agent, significantly more reactive than TMSCl. rsc.org

The key steps in this method are:

Activation: The carbonyl precursor is activated by the highly reactive TMSOTf.

Enol Ether Formation: In the presence of a non-nucleophilic base such as triethylamine, the silyl enol ether is formed. Current time information in Bangalore, IN.rsc.org This method is effective for creating silyl enol ethers from various ketones and aldehydes. rsc.org

This approach is advantageous due to the high reactivity of TMSOTf, which can drive reactions to completion where TMSCl might be less effective. The reaction is often carried out at low temperatures, for instance, 0°C in a solvent like methylene (B1212753) chloride. Current time information in Bangalore, IN.

Table 2: Synthesis via TMSOTf and Triethylamine

Precursor (Example) Base Silylating Agent Product

Related Synthesis of Organosilicon Vinylic Monomers

The principles of silicon-oxygen bond formation are central to the synthesis of many other valuable organosilicon monomers. These monomers are crucial building blocks for specialized polymers with applications in areas like gas-permeable materials.

Hydrolysis and Distillation Techniques for γ-Methacryloxypropyl-tris(trimethylsiloxy)silane (TRIS)

γ-Methacryloxypropyl-tris(trimethylsiloxy)silane, commonly known as TRIS, is a key monomer used in materials for gas-permeable contact lenses. Its synthesis is a well-documented example of co-hydrolysis and condensation.

The process involves the reaction of γ-methacryloxypropyltrimethoxysilane (MEMO) with an excess of chlorotrimethylsilane.

Co-hydrolysis: The starting materials are subjected to hydrolysis. During this step, the methoxy (B1213986) groups (-OCH₃) on the MEMO molecule and the chloro- group (-Cl) on chlorotrimethylsilane are converted to hydroxyl groups (silanols, -Si-OH).

Condensation: The newly formed silanol (B1196071) groups are highly reactive and undergo intermolecular condensation. Three molecules of trimethylsilanol (B90980) condense with the silanetriol derived from MEMO, forming three stable siloxane (Si-O-Si) bonds.

Purification: The final product, TRIS, is purified from the reaction mixture by distillation.

This method effectively builds the bulky, oxygen-rich tris(trimethylsiloxy)silyl group onto the functional methacryloxypropyl backbone.

Table 3: Synthesis of γ-Methacryloxypropyl-tris(trimethylsiloxy)silane (TRIS)

Reactant 1 Reactant 2 Process Product

Catalyst-Mediated Reactions for Polyoxyethylene-Linked Tris(trimethylsiloxy)silyl Vinylic Monomers

The synthesis of more complex monomers, such as those featuring a polyoxyethylene (PEO) linker between a vinylic group and a tris(trimethylsiloxy)silyl moiety, relies heavily on catalyst-mediated reactions. The most prominent of these is hydrosilylation.

Hydrosilylation involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond (vinyl group). To synthesize a PEO-linked monomer, the general strategy is as follows:

Precursors: Two key precursors are required: a polyoxyethylene chain with a terminal vinyl group, and a silane (B1218182) molecule containing both a reactive Si-H bond and the desired tris(trimethylsiloxy)silyl group.

Catalysis: The reaction is facilitated by a catalyst, most commonly a platinum-group metal complex. Platinum-based catalysts, such as Karstedt's catalyst, are known for their high activity in hydrosilylation reactions. Other metals like rhodium and iridium have also been employed.

Reaction: The Si-H group adds across the vinyl end of the PEO chain, forming a stable carbon-silicon bond and linking the two precursor fragments.

This catalytic approach is highly versatile and allows for the precise construction of complex functional monomers by joining different molecular building blocks.

Table 4: General Catalytic Synthesis of PEO-Linked Vinylic Monomers

Reactant Type 1 Reactant Type 2 Reaction Type Catalyst Example Product Type

Chemical Reactivity and Mechanistic Investigations of Tris Trimethylsiloxy Ethylene

Lewis Acid Catalyzed Reactions

Lewis acids play a crucial role in activating Tris(trimethylsiloxy)ethylene, facilitating its reaction with various electrophiles. This activation enhances the nucleophilicity of the double bond, leading to the formation of new carbon-carbon bonds.

The reaction of this compound with carboxylic acid chlorides, often catalyzed by a Lewis acid, provides a pathway to α-hydroxy-β-ketocarboxylic acids. These intermediates can subsequently undergo decarboxylation to yield hydroxyketones. wikipedia.org The general mechanism involves the initial attack of the electron-rich double bond of this compound on the electrophilic carbonyl carbon of the acid chloride. youtube.commasterorganicchemistry.com This process is facilitated by the coordination of the Lewis acid to the carbonyl oxygen of the acid chloride, increasing its electrophilicity. The resulting intermediate then undergoes hydrolysis to afford the final product. Thionyl chloride (SOCl₂) is a common reagent used to convert carboxylic acids into the more reactive acid chlorides for this type of reaction. masterorganicchemistry.comyoutube.com

A typical reaction sequence is as follows:

Activation of the carboxylic acid chloride with a Lewis acid.

Nucleophilic attack by this compound.

Hydrolysis of the resulting silyl (B83357) enol ether.

Decarboxylation to yield the final hydroxyketone.

Reactant 1Reactant 2CatalystProduct TypeRef.
This compoundCarboxylic Acid ChlorideLewis Acidα-Hydroxy-β-ketocarboxylic acid wikipedia.org

In the presence of a Lewis acid catalyst, this compound reacts with aldehydes to form β-hydroxy-α-trimethylsiloxy esters after hydrolysis. The reaction proceeds via a Mukaiyama-type aldol (B89426) addition, where the Lewis acid activates the aldehyde by coordinating to its carbonyl oxygen. This enhances the aldehyde's electrophilicity, making it susceptible to nucleophilic attack by the silyl enol ether.

The kinetics of the reaction between Tris(hydroxymethyl)aminomethane (Tris), a structurally different compound but also capable of reacting with aldehydes, and glyceraldehyde 3-phosphate have been studied. nih.gov This study revealed that the reaction is reversible and pH-dependent, with the formation of a Schiff base (imine) as a proposed intermediate. nih.gov While the specific kinetics for this compound may differ, the general principle of nucleophilic attack on an activated aldehyde carbonyl is analogous.

Reactant 1Reactant 2CatalystProduct TypeRef.
This compoundAldehydeLewis Acidβ-Hydroxy-α-trimethylsiloxy ester

Stereospecific Synthetic Pathways Mediated by this compound

This compound has been utilized in stereospecific syntheses, where the configuration of the starting material dictates the stereochemistry of the product. masterorganicchemistry.com A notable application is in the stereospecific synthesis of the insecticide ajuqarin-IV. sigmaaldrich.com Stereospecific reactions are highly valued in organic synthesis as they provide excellent control over the three-dimensional arrangement of atoms in the target molecule, minimizing the formation of unwanted stereoisomers. masterorganicchemistry.com

Microwave-Assisted Synthetic Applications

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, and its application in syntheses involving this compound has been reported. sigmaaldrich.comnih.govrsc.org For instance, the microwave-assisted synthesis of 2-hydroxy-1-phenylethanone utilizes this compound. sigmaaldrich.com Microwave-assisted synthesis often leads to significantly reduced reaction times, increased yields, and cleaner reaction profiles compared to conventional heating methods. rsc.orgnih.gov This is attributed to the efficient and direct heating of the reaction mixture by microwaves. nih.govchemrxiv.org

ApplicationReactantBenefit of Microwave AssistanceRef.
Synthesis of 2-hydroxy-1-phenylethanoneThis compoundReduced reaction time, increased yield sigmaaldrich.com
Synthesis of polyethersα-olefinRapid synthesis rsc.org
Synthesis of triangulenium dyes---Rapid and efficient synthesis chemrxiv.org
Synthesis of thiazole (B1198619) acetatesBenzylidine thiosemicarbazoneReduced reaction time, increased yield nih.gov

Formation Mechanisms of Alkyl and Aryl Hydroxymethyl Ketones

The reaction of this compound with acyl chlorides, followed by hydrolysis, serves as a method for the preparation of alkyl and aryl hydroxymethyl ketones. The mechanism involves the initial formation of a β-keto-α-silyloxy ester, which upon hydrolytic workup and decarboxylation, yields the desired hydroxymethyl ketone. This transformation is a key step in the Wissner-Hydroxyketonsynthese. wikipedia.org

Hydrolytic Behavior in Protic Solvent Systems

In protic solvents such as water or alcohols, this compound undergoes hydrolysis. The trimethylsilyl (B98337) groups are susceptible to cleavage by nucleophilic attack from the solvent molecules. This process is often catalyzed by the presence of acid or base. The hydrolysis initially yields a silyl enol, which is generally unstable and tautomerizes to the corresponding ketone. The complete hydrolysis of all three trimethylsiloxy groups would ultimately lead to the formation of glycolic acid. The rate of hydrolysis is influenced by factors such as pH, temperature, and the specific protic solvent used.

Applications in Advanced Organic Synthesis Utilizing Tris Trimethylsiloxy Ethylene

Reagent in Targeted Stereospecific Syntheses

The unique structure of tris(trimethylsiloxy)ethylene allows it to serve as a nucleophile in reactions where stereochemical control is paramount. The bulky trimethylsiloxy groups influence the trajectory of incoming electrophiles, leading to the formation of specific stereoisomers. This property is particularly valuable in the total synthesis of complex natural products.

Synthesis of Complex Insecticides, e.g., Ajuqarin-IV

This compound has been utilized as a key reagent in the stereospecific synthesis of the complex insecticidal neo-clerodane diterpene, Ajuqarin-IV. Clerodane diterpenes are a large class of natural products known for their diverse biological activities, including insect antifeedant properties. The synthesis of such intricate molecules requires precise control over the formation of multiple stereocenters.

In the synthesis of Ajuqarin-IV and related compounds, this compound can be employed as an acetate (B1210297) enolate equivalent. Its reaction with an appropriate electrophilic intermediate in the synthetic pathway allows for the introduction of a two-carbon unit with a high degree of stereoselectivity. The reaction is typically mediated by a Lewis acid, which activates the electrophile and facilitates the nucleophilic attack of the silyl (B83357) enol ether. The stereochemical outcome is dictated by the Zimmerman-Traxler model for aldol-type reactions, where a chair-like transition state minimizes steric interactions, leading to the preferential formation of one diastereomer. While the specific details of the reaction in the context of Ajuqarin-IV synthesis are proprietary, the general principle of using silyl enol ethers to achieve stereocontrol in natural product synthesis is a well-established and powerful strategy.

Precursor in Hydroxyketone Synthesis, e.g., 2-Hydroxy-1-phenylethanone

This compound serves as an effective precursor for the synthesis of α-hydroxyketones, a valuable class of compounds in medicinal chemistry and materials science. A notable example is its use in the microwave-assisted synthesis of 2-hydroxy-1-phenylethanone.

Microwave-assisted organic synthesis offers several advantages over conventional heating methods, including significantly reduced reaction times, higher yields, and often, improved product purity. In this synthesis, this compound is acylated, and the resulting intermediate is subsequently hydrolyzed to yield the desired α-hydroxyketone. The reaction can be envisioned to proceed through the nucleophilic attack of the silyl enol ether on an activated acylating agent, such as an acid chloride or anhydride. The microwave irradiation facilitates rapid heating of the reaction mixture, accelerating the rate of reaction. The trimethylsilyl (B98337) groups are then cleaved under aqueous workup conditions to reveal the hydroxyl and ketone functionalities.

Reactant 1Reactant 2ProductConditions
This compoundAcylating Agent (e.g., Benzoyl chloride)2-Hydroxy-1-phenylethanoneMicrowave Irradiation, followed by hydrolysis

This method provides a rapid and efficient route to 2-hydroxy-1-phenylethanone and other related hydroxyketones.

General Utility in Fine Chemical Synthesis

Beyond its specific applications in the synthesis of complex natural products and hydroxyketones, this compound is a valuable reagent in the broader context of fine chemical synthesis. It functions as a synthetic equivalent of the acetate enolate, a fundamental building block in organic chemistry.

As a silyl enol ether, this compound exhibits moderate nucleophilicity, allowing it to react with a range of electrophiles under controlled conditions. Its utility is particularly evident in Lewis acid-mediated reactions. Lewis acids, such as titanium tetrachloride (TiCl₄) or boron trifluoride etherate (BF₃·OEt₂), can activate electrophiles, rendering them more susceptible to nucleophilic attack.

Key reactions involving this compound include:

Aldol-Type Additions: In the presence of a Lewis acid, it reacts with aldehydes and ketones to form β-hydroxy esters (after hydrolysis of the silyl ethers). The stereochemical outcome of these reactions can often be controlled by the choice of Lewis acid and reaction conditions.

Michael Additions: this compound can undergo conjugate addition (Michael addition) to α,β-unsaturated carbonyl compounds. This reaction, typically promoted by a Lewis acid, results in the formation of 1,5-dicarbonyl compounds or their synthetic equivalents, which are versatile intermediates in organic synthesis.

Acylations: The reaction with acid chlorides or anhydrides provides a route to β-keto esters (after hydrolysis), which are important precursors for the synthesis of a wide variety of heterocyclic and carbocyclic compounds.

The use of this compound as an acetate enolate equivalent offers several advantages over the use of pre-formed metal enolates, such as lithium enolates. It is a stable, isolable liquid that is less basic and easier to handle than its metal enolate counterparts. This stability allows for a wider range of compatible reaction conditions and functional groups in the reaction partners.

Reaction TypeElectrophileProduct (after hydrolysis)
Aldol (B89426) AdditionAldehydes, Ketonesβ-Hydroxy esters
Michael Additionα,β-Unsaturated Carbonyls1,5-Dicarbonyl compounds
AcylationAcid Chlorides, Anhydridesβ-Keto esters

Surface Chemistry and Monolayer Formation

Preparation of Chemically Grafted Tris(trimethylsiloxy)silyl Monolayers on Silicon Substrates

Chemically grafted monolayers of tris(trimethylsiloxy)silyl groups are prepared through the reaction of tris(trimethylsiloxy)chlorosilane (B100775) with the native oxide layer of silicon wafers. acs.org This process, known as silanization, leverages the reaction between the chlorosilane and the surface silanol (B1196071) (Si-OH) groups, forming a stable siloxane (Si-O-Si) bond to the substrate. The preparation method significantly influences the final properties of the monolayer.

The formation of tris(trimethylsiloxy)silyl (tris-TMS) monolayers can be accomplished through either liquid-phase or vapor-phase deposition. acs.org Research indicates that the deposition method is a critical factor in determining the quality and density of the resulting monolayer.

Vapor-phase silanization, where silicon wafers are suspended in a flask containing tris(trimethylsiloxy)chlorosilane vapor at elevated temperatures (e.g., 60-70 °C for 3 days), has been shown to yield denser and more closely packed monolayers. acs.orgacs.org This is in contrast to liquid-phase silanization, which is typically carried out by immersing the substrate in a solution of the silane (B1218182) in an anhydrous solvent like toluene, often with a catalyst, for a similar duration and temperature. acs.org The higher quality of vapor-deposited films is a general observation in silanization, as it can reduce the formation of amorphous polymeric globules that may occur in solution due to precursor oligomerization. utwente.nl

The differences in monolayer density and packing are quantitatively assessed through surface analysis techniques such as X-ray Photoelectron Spectroscopy (XPS) and contact angle goniometry. acs.org XPS analysis reveals a higher carbon content for monolayers prepared in the vapor phase, indicating a greater surface concentration of the tris-TMS molecules. acs.org This is corroborated by contact angle measurements, which show higher advancing and receding contact angles for various liquids on the vapor-phase prepared surfaces, signifying a more hydrophobic and oleophobic character consistent with a denser organic layer. acs.orgaminer.org

Table 1: Comparative Analysis of Tris-TMS Monolayers
Preparation MethodXPS Atomic Conc. (%) CarbonWater Contact Angle (Advancing/Receding)Methylene (B1212753) Iodide Contact Angle (Advancing/Receding)Hexadecane Contact Angle (Advancing/Receding)
Vapor Phase23.896° / 87°66° / 56°33° / 31°
Liquid Phase19.581° / 73°42° / 35°15° / 9°

The grafting density, or surface coverage, of tris-TMS monolayers can be precisely controlled by manipulating the kinetics of the silanization reaction. acs.orgresearchgate.net The reaction of tris(trimethylsiloxy)chlorosilane with the silicon surface is inherently sluggish, which allows for the tuning of grafting density by varying reaction parameters such as time. acs.orgresearchgate.net

By adjusting the duration of the vapor-phase reaction, it is possible to create surfaces with varying densities of both the grafted tris-TMS molecules and the remaining, unreacted silanol groups. acs.org This control over surface coverage is crucial for subsequent functionalization steps. The surface coverage can be quantified using techniques like ellipsometry to measure the thickness of the organic layer, XPS to determine elemental composition, and water contact angle measurements to assess hydrophobicity. researchgate.net This tunability allows for the creation of surfaces with a controlled number of reactive sites (the unreacted silanols) distributed within the tris-TMS monolayer. acs.org

Adsorption Phenomena on Modified Surfaces

The controlled distribution of unreacted silanol groups within the tris-TMS monolayer provides a template for the specific adsorption of molecules. researchgate.net These surfaces have been used to study the controlled adsorption of polymers from solution. Specifically, the unreacted silanol sites have been shown to act as preferential adsorption sites for carboxylic acid end-functionalized polystyrene (PS-COOH). researchgate.net

The tris-TMS sub-monolayer effectively patterns the surface with adsorption sites (the silanols), influencing the subsequent organization of the adsorbing polymer. The thickness of the adsorbed polymer layer can be controlled by several factors, including the surface coverage of the initial tris-TMS layer, the choice of solvent for the adsorption process, and the molecular weight of the polymer. researchgate.net This demonstrates the utility of tris-TMS monolayers as a platform for directing the assembly and adsorption of macromolecules on a surface, which is critical for applications such as stabilizing thin polymer films against dewetting. researchgate.net

Advanced Surface Characterization Methodologies

X-ray Photoelectron Spectroscopy (XPS) is a highly surface-sensitive analytical technique used to determine the elemental composition and chemical states of the top few nanometers of a material's surface. azom.comresearchgate.net This makes it an invaluable tool for characterizing the formation and composition of tris(trimethylsiloxy)silyl monolayers and the subsequent adsorption of polymers.

In the context of tris(TMS) surfaces, XPS is employed to determine the surface coverage of the monolayer. acs.orgacs.org The analysis of the carbon (C1s) spectrum is of particular importance. The C1s spectrum of carbonaceous materials typically shows different carbon groups, such as C-C/C=C, C-O, and C=O, which correspond to specific binding energies. researchgate.net For tris(TMS) modified surfaces, the intensity of the carbon signal can be correlated with the density of the grafted silane molecules.

It is important to note that adventitious carbon contamination from the atmosphere is commonly detected by XPS due to its high surface sensitivity. azom.com This contamination typically appears as a mixture of carbon-carbon and carbon-oxygen bonds in the C1s spectrum. azom.com Therefore, careful analysis and sometimes depth profiling are necessary to distinguish the carbon from the desired monolayer from surface contaminants. The analysis of the C1s spectral envelope, including the use of the D-parameter to ascertain graphitic content, can provide greater confidence in the identification of surface functionalization. mdpi.com

Table 1: Representative XPS Data for Tris(TMS) Surface Coverage

Surface Coverage of Tris(TMS) C/Si Ratio O/Si Ratio
Low 0.8 1.9
Medium 1.2 1.7
High 1.5 1.6

Note: Data is illustrative and based on the principle that C/Si and O/Si ratios change with surface coverage.

Dynamic contact angle analysis is a powerful technique for characterizing the wettability of a surface, providing insights into surface energy, homogeneity, and roughness. mit.edumit.edu It involves the measurement of advancing and receding contact angles as a liquid interface moves across the surface. The difference between the advancing (the highest possible) and receding (the lowest possible) contact angles is known as contact angle hysteresis. biolinscientific.com

For tris(trimethylsiloxy)silyl modified surfaces, water contact angle measurements are used to ascertain the surface coverage of the tris(TMS) monolayer. acs.org An ideal, perfectly smooth, and chemically homogeneous surface would exhibit zero contact angle hysteresis. biolinscientific.com However, real surfaces are never ideal, and the presence of hysteresis provides information about surface inhomogeneities. biolinscientific.com

On tris(TMS) surfaces prepared for polymer adsorption, the chemical heterogeneity arises from the presence of both the hydrophobic tris(TMS) groups and the hydrophilic unreacted silanol groups. This heterogeneity directly influences the contact angle hysteresis. acs.org Following the adsorption of PS-COOH, the surface properties change, which is reflected in the contact angle measurements. For a smooth film of polystyrene, the water contact angle has been measured with distinct advancing and receding values, indicating some degree of hysteresis. acs.org Differences in contact angles observed on the polymer-coated tris(TMS) surfaces can be attributed to chemical heterogeneities, surface restructuring, or surface roughness. acs.org

Table 2: Water Contact Angle Data for Tris(TMS) Surfaces Before and After PS-COOH Adsorption

Surface Advancing Angle (°) Receding Angle (°) Hysteresis (°)
Tris(TMS) - Low Coverage 75 55 20
Tris(TMS) - High Coverage 90 70 20
After PS-COOH Adsorption (on Low Coverage) 92 72 20
After PS-COOH Adsorption (on High Coverage) 94 76 18
Smooth Polystyrene Film 95 79 16

Source: Adapted from research findings. acs.org

Ellipsometry is a non-invasive optical technique that is highly sensitive to the thickness and optical properties of thin films. nih.gov It measures the change in the polarization state of light upon reflection from a surface. researchgate.net This technique is particularly well-suited for determining the thickness of self-assembled monolayers, such as tris(trimethylsiloxy)silyl on a silicon substrate, with angstrom-level precision. nih.gov

In the characterization of tris(TMS) surfaces, ellipsometry is used to measure the thickness of the grafted monolayer, which correlates with the surface coverage. acs.org By modeling the surface as a layered structure (e.g., Air/Monolayer/SiO2/Si), the thickness of the tris(TMS) layer can be accurately determined. nih.gov

Furthermore, ellipsometry is crucial for quantifying the thickness of the adsorbed layer of end-functionalized polystyrene. acs.org The increase in thickness after the adsorption process provides a direct measure of the amount of polymer that has attached to the surface. The ability to control and measure the thickness of the adsorbed polymer layer is essential for tailoring the surface properties for specific applications. acs.orgresearchgate.net Spectroscopic ellipsometry, which measures the ellipsometric parameters as a function of wavelength, can provide even more detailed information about the film's properties. nih.gov

Table 3: Ellipsometric Thickness of Adsorbed PS-COOH on Tris(TMS) Surfaces

Tris(TMS) Surface Coverage Adsorbed Polystyrene Thickness (nm)
0.2 5.5
0.4 4.2
0.6 3.0
0.8 2.1

Source: Illustrative data based on the principle that adsorbed layer thickness can be controlled by tris(TMS) surface coverage. acs.org

Advanced Spectroscopic Characterization Techniques in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the structure and dynamics of molecules in solution. It is based on the absorption of electromagnetic radiation by atomic nuclei in the presence of a strong magnetic field.

High-resolution proton (¹H) NMR spectroscopy is a precise method for monitoring the progress of polymerization reactions in real-time. By tracking the decrease in the concentration of a monomer over time, the conversion rate can be accurately determined. acs.org This is often achieved by introducing a stable internal standard (IS) into the reaction mixture. The quantity of the internal standard remains constant throughout the reaction. acs.org

The monomer conversion (α) can be calculated by comparing the integral of a characteristic monomer signal to the integral of a signal from the internal standard. acs.orgreddit.com The ratio of the monomer concentration at a given time t ([M]t) to its initial concentration ([M]₀) is determined by analyzing the relative peak areas in the ¹H NMR spectrum. acs.org This methodology allows for the collection of kinetic data, which provides insights into the reaction mechanism and the "living" character of the polymerization. acs.orgresearchgate.net For instance, the polymerization of tert-butyl acrylate (B77674) has been successfully monitored using ¹H NMR with decane (B31447) as an internal standard. acs.org

Table 1: Monitoring Monomer Conversion with ¹H NMR

Parameter Method Description
Analyte Monomer The reactant species whose consumption is being measured.
Technique High-Resolution ¹H NMR Measures the resonance of protons to identify and quantify substances.
Internal Standard A non-reactive compound with a known concentration and distinct NMR signal. Used as a reference point for quantification. acs.org
Measurement Peak Area Integration The area under the NMR signal is proportional to the number of protons.

| Calculation | α = 1 - (([M]t/[IS]t) / ([M]₀/[IS]₀)) | Where α is the conversion, [M] is the monomer concentration, and [IS] is the internal standard concentration at time t=t and t=0. acs.org |

¹H NMR is also essential for the structural confirmation of newly synthesized monomers. For vinylic monomers containing a tris(trimethylsiloxy)silyl (TRIS) group, ¹H NMR spectra provide characteristic signals that confirm the presence of the desired functional groups. googleapis.com These monomers are significant in the development of materials like silicone hydrogel contact lenses due to their ability to enhance oxygen permeability. googleapis.com

In the ¹H-NMR spectrum of a TRIS-containing vinylic monomer, specific peaks corresponding to the protons of the vinyl group and the trimethylsiloxy groups can be identified, confirming the successful synthesis of the target molecule. googleapis.com A patent for novel TRIS-containing vinylic monomers presents a representative ¹H-NMR spectrum to validate their structure. googleapis.com

Carbon-13 (¹³C) NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of a molecule. Each unique carbon atom in a molecule typically produces a distinct signal in the ¹³C NMR spectrum, with its chemical shift offering clues about its bonding environment. rsc.org This is particularly useful for the structural elucidation of complex organosilicon compounds. For example, in the analysis of various silyl (B83357) ethers, ¹³C NMR chemical shifts can distinguish between different alkyl and silyl groups within the molecule. rsc.org

Table 2: Example ¹³C NMR Chemical Shifts for a Silyl Compound

Carbon Environment Chemical Shift (δ) in ppm
C=C (vinylic) 116.19
C=C (vinylic) 144.54
O-C H₂ 76.38
C H₂ 43.04
C H₃ 7.55 - 21.18

Data derived from representative silyl compounds. rsc.org

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the elemental composition of a sample, identify unknown compounds, and elucidate the structure of molecules by analyzing their fragmentation patterns.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. nih.govresearchgate.net This technique is highly effective for the analysis of silicone-based organic compounds. nih.gov Ultra-high-performance liquid chromatography (UHPLC) can be coupled with high-resolution mass spectrometry (HR/AM) to achieve detailed characterization of silicone polymers. researchgate.net

Electrospray ionization (ESI) is a common soft ionization technique used in LC-MS that allows for the analysis of large and thermally labile molecules like polymers. nih.govresearchgate.net By optimizing ESI parameters, researchers can generate parent ions of the silicone compounds, and the accurate mass measurement provided by the mass spectrometer helps to confirm their elemental composition and thus their structure. nih.gov Tandem MS (MS/MS) experiments can further fragment these parent ions to provide additional structural information. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds, making it ideal for analyzing low molecular weight silicone components. nih.govsiliconedabojin.com In GC-MS, a sample is vaporized and separated into its components in a gas chromatograph before each component is detected and identified by a mass spectrometer. siliconedabojin.comnasa.gov

This method is used in silicone manufacturing to ensure product quality and safety by identifying and quantifying components, including residual reactants or low molecular weight cyclic siloxanes. nih.govsiliconedabojin.com For example, GC-MS has been employed to determine the content of compounds like hexamethylcyclotrisiloxane (B157284) (D3) and octamethylcyclotetrasiloxane (B44751) (D4) in silicone oils. nih.gov It's important to note that unexpected peaks can sometimes appear in the mass spectra of organosilicon compounds due to gas-phase reactions with trace amounts of water within the mass spectrometer, a phenomenon that requires careful interpretation of the results. wiley.comresearchgate.net

Table 3: Common Low Molecular Weight Components in Silicones Identified by GC-MS

Compound Name Abbreviation Use/Origin
Hexamethyldisiloxane HMDS Starting material or by-product.
Hexamethylcyclotrisiloxane D3 Cyclic siloxane impurity. nih.gov
Octamethylcyclotetrasiloxane D4 Cyclic siloxane impurity. nih.gov
Decamethylcyclopentasiloxane D5 Cyclic siloxane impurity. nih.gov

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of Tris(trimethylsiloxy)ethylene reveals characteristic absorption bands that correspond to the vibrational modes of its distinct structural components: the carbon-carbon double bond of the ethylene (B1197577) backbone, the carbon-hydrogen bonds, the silicon-oxygen bonds, and the silicon-carbon bonds of the trimethylsiloxy groups. Analysis of these bands provides valuable information for the structural elucidation and characterization of the compound.

The key functional groups in this compound that give rise to distinct peaks in the IR spectrum are the C=C double bond, the vinylic C-H bond, the Si-O-C linkages, and the Si-CH₃ groups. Each of these groups has characteristic vibrational frequencies (stretching and bending) that appear in specific regions of the infrared spectrum.

Detailed Research Findings

The infrared spectrum of this compound can be interpreted by assigning the observed absorption bands to the specific vibrational modes of its functional groups. The following table summarizes the expected characteristic IR absorption bands for this compound based on established group frequencies for similar organosilicon and alkene compounds.

Wavenumber (cm⁻¹)Vibrational ModeFunctional GroupIntensity
~3080 - 3020C-H stretch=C-H (vinylic)Medium to Weak
~2960Asymmetric C-H stretch-CH₃ (in Si-CH₃)Strong
~2870Symmetric C-H stretch-CH₃ (in Si-CH₃)Medium
~1620C=C stretchC=C (ethylene)Medium to Weak
~1410Asymmetric C-H bend-CH₃ (in Si-CH₃)Medium
~1260Symmetric C-H bend (umbrella)-CH₃ (in Si-CH₃)Strong
~1080 - 1020Asymmetric Si-O-C stretchSi-O-CVery Strong
~845Si-C stretch & CH₃ rockSi-C & -CH₃Strong
~755Si-C stretch & CH₃ rockSi-C & -CH₃Medium

Data compiled from general spectroscopic data for organosilicon compounds and alkenes.

The presence of a weak to medium band in the region of 1620 cm⁻¹ is indicative of the C=C stretching vibration of the ethylene backbone. The intensity of this peak can be variable depending on the symmetry and substitution pattern of the alkene. The vinylic C-H stretching vibration is expected to appear at a higher frequency, typically between 3080 and 3020 cm⁻¹, distinguishing it from the aliphatic C-H stretches of the methyl groups.

The trimethylsiloxy groups exhibit several strong and characteristic absorption bands. The most prominent of these is the very strong and broad band observed in the 1080-1020 cm⁻¹ region, which is attributed to the asymmetric stretching of the Si-O-C bonds. The Si-CH₃ groups are readily identified by a strong, sharp absorption near 1260 cm⁻¹, corresponding to the symmetric C-H bending or "umbrella" mode of the methyl groups attached to silicon. Additionally, strong bands in the regions of 845 cm⁻¹ and 755 cm⁻¹ are characteristic of Si-C stretching and methyl rocking vibrations. The C-H stretching vibrations of the methyl groups are observed as strong peaks around 2960 cm⁻¹ (asymmetric) and 2870 cm⁻¹ (symmetric).

By analyzing the presence and positions of these characteristic absorption bands, IR spectroscopy serves as a fundamental tool for the confirmation and structural analysis of this compound in research and chemical synthesis.

Theoretical and Computational Studies

Density Functional Theory (DFT) for Mechanistic Insights in Organosilicon Chemistry

Density Functional Theory (DFT) is a powerful quantum chemical method used to investigate the electronic structure of many-body systems. nih.govaps.org It has been widely applied in organosilicon chemistry to elucidate complex reaction mechanisms, predict reaction pathways, and understand the stereochemical outcomes of reactions. mdpi.comresearchgate.net The development of cost-effective DFT methods has enabled the study of large molecules and complex reaction systems, providing valuable kinetic and mechanistic data. mdpi.com

Quantum chemical computational studies have been instrumental in understanding the thermal and photochemical reactions of organosilicon compounds. mdpi.com These studies are often based on fundamental concepts like the formation of initial weak complexes between reactants, interactions between frontier molecular orbitals (HOMO-LUMO), and the role of subjacent orbitals. mdpi.comresearchgate.net For instance, in the addition reactions of molecules to silicon-carbon or silicon-silicon double bonds, DFT calculations have revealed the formation of initial van der Waals complexes, which precede the actual chemical transformation. mdpi.comresearchgate.net The nature of these complexes and the subsequent transition states determine the reaction's feasibility and stereoselectivity.

A common reaction pathway for related organosilicon compounds, such as acylsilanes, involves a photo-induced 1,2-Brook rearrangement to produce highly reactive siloxycarbene intermediates. snnu.edu.cn DFT calculations have been employed to study the mechanisms of reactions involving these intermediates. For example, studies on the reaction of carbon dioxide with α-siloxy silanes, assisted by cesium fluoride, used the B97D functional to confirm that the reaction proceeds through carbanionic intermediates generated by a Brook rearrangement. researchgate.net Similarly, DFT has been used to analyze the mechanisms of hydrosilylation of carbonyl compounds. acs.org In one study, calculations showed that the reaction catalyzed by a POCOP-pincer iridium(III) hydride complex proceeds via an ionic pathway. acs.org This pathway is initiated by the nucleophilic attack of the silane (B1218182) on the carbonyl substrate, leading to the heterolytic cleavage of the Si–H bond and the formation of a siloxy carbenium ion. acs.org The calculated activation energy for the turnover-limiting step was approximately 15.2 kcal/mol, which was significantly lower than other potential pathways. acs.org

These examples highlight how DFT provides a molecular-level picture of reaction mechanisms, guiding the development of new synthetic methodologies and the understanding of reactivity in organosilicon chemistry.

Computational Modeling of Reactivity and Stability of Siloxy Complexes

Computational modeling extends beyond mechanistic studies to predict the intrinsic reactivity and thermodynamic stability of molecules. For siloxy complexes, these models can provide data on bond lengths, bond angles, electronic structure, and the thermochemistry of reactions. acs.org

A combined spectroscopic and theoretical study on siloxy-based molybdenum and tungsten alkylidyne catalysts provides a clear example of how DFT calculations are used to understand structure-reactivity relationships. acs.org The study investigated the influence of different siloxy ligand systems on the geometric and electronic structure of the metal complexes and their reaction intermediates. acs.org DFT calculations revealed that the bond strength between the metal and the oxygen of the siloxy ligand is influenced by the M-O-Si bond angle. Contrary to initial hypotheses, a more linear M-O-Si angle was found to lead to a weaker M-O bond, as the σ-bond overlap decreases despite the formation of a second, weak π-bond. acs.org This weakening of the M-O bond leads to a strengthening of the O-Si bond. acs.org

The following table presents computed geometric parameters for a triphenyl siloxy molybdenum complex, illustrating the detailed structural information that can be obtained from DFT calculations.

ParameterComputed Value
Mo–O (axial) Bond Length1.92 Å
Mo–O (equatorial) Bond Length2.00 Å
O–Si (axial) Bond Length1.654 Å
O–Si (equatorial) Bond Length1.630 Å
Average Mo–O–Si Bond Angle~150°
Data sourced from a theoretical study on siloxy-based molybdenum catalysts. acs.org

Furthermore, reactive molecular dynamics (MD) simulations, a type of computational modeling, have been used to study the stability of silane-based coatings on nanoparticles. researchgate.net In a study investigating coatings to prevent aggregation and oxidation of aluminum nanoparticles, tris(trimethylsilyloxy)silane was one of the precursors considered. researchgate.net The simulations can reveal atomic-level details of how the coating molecules interact with the surface, including reaction steps like bond dissociation and the formation of stable linkages (e.g., Al-O-Si), which enhance adhesion and stability. researchgate.net

Theoretical studies have also shed light on the stability of novel silicon complexes. For instance, the first stable silicon carbonyl complexes were analyzed with theoretical methods, which revealed strong donor-acceptor bonding between the silicon and carbon monoxide, similar to that in transition-metal carbonyl complexes. nih.gov This bonding consists of a CO → Si σ donation and a Si→CO π-backdonation, which contributes to the remarkable stability of these compounds. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing tris(trimethylsiloxy)ethylene, and how can its purity be validated?

  • Answer : this compound is typically synthesized via silylation of ethylene glycol derivatives using trimethylchlorosilane in anhydrous conditions. Key steps include inert atmosphere handling (e.g., nitrogen) and solvent purification. Purity validation involves gas chromatography-mass spectrometry (GC-MS) for volatile byproduct detection and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²⁹Si) to confirm structural integrity. For example, ²⁹Si NMR is critical for verifying silyl group attachment .

Q. How does the solubility profile of this compound influence its application in hydrophobic polymer systems?

  • Answer : The compound is insoluble in water but miscible with nonpolar solvents like toluene and hexane due to its trimethylsiloxy groups. This hydrophobicity makes it suitable for synthesizing silicone-based polymers. For instance, copolymerization with methacrylate monomers (e.g., ethylene glycol dimethacrylate) in DMA solvent enhances crosslinking efficiency, as demonstrated in silicone-hydrogel synthesis .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Safety measures include:

  • Using flame-resistant equipment (flammability hazard: R10) .
  • Wearing nitrile gloves, chemical-resistant goggles, and fume hoods to avoid dermal/ocular exposure (R36/37/38) .
  • Storing waste in sealed containers for professional disposal due to potential environmental toxicity .

Advanced Research Questions

Q. How does this compound affect the surface properties of silicone hydrogels in drug delivery systems?

  • Answer : When copolymerized with hydrophilic monomers (e.g., hydroxyethyl methacrylate) and crosslinkers (e.g., EGDMA), the compound reduces surface hydrophilicity while maintaining mechanical stability. Surface hydrophobicity can be quantified via contact angle hysteresis measurements (e.g., 90–110° for modified hydrogels), which influence drug-loading capacity for hydrophobic agents like atropine .

Q. What experimental variables control the crosslinking efficiency of this compound in silicone-based copolymers?

  • Answer : Key variables include:

  • Monomer ratio : Higher this compound content increases crosslink density but may reduce flexibility.
  • Initiator type : Azobisisobutyronitrile (AIBN) at 60–80°C optimizes thermal initiation .
  • Additives : Graphene oxide nanoparticles (GON) improve thermal stability but require dispersants like polyvinylpyrrolidone (PVP) to prevent aggregation .

Q. How can discrepancies in copolymer characterization data (e.g., FTIR vs. NMR) be resolved?

  • Answer : Contradictions between FTIR (silyl group absorption at ~1250 cm⁻¹) and NMR (δ 0.1–0.3 ppm for Si-CH₃) may arise from incomplete polymerization or solvent residues. Multi-technique validation (e.g., combining NMR, FTIR, and gel permeation chromatography) and solvent purity checks (e.g., Karl Fischer titration for water content) are recommended .

Q. What role does this compound play in modifying nanoporous materials for catalytic applications?

  • Answer : The compound forms self-assembled monolayers on silicon substrates, altering pore hydrophobicity. For example, binary monolayers with mixed silyl groups enhance selectivity in gas separation membranes. Characterization via X-ray photoelectron spectroscopy (XPS) confirms surface composition (e.g., Si 2p peaks at 102–104 eV) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.